S 18986 EC50 and Emax Differentiation Against Other AMPA PAMs in Recombinant AMPA Receptors
In Xenopus oocytes injected with rat cortex poly(A+) mRNA expressing native AMPA receptor mixtures, S 18986 potentiates AMPA-induced currents with an EC50 of 125.3 μM and a maximal potentiation (Emax) of 15.37-fold (rat receptors) or 14.51-fold (human receptors). This Emax is substantially higher than that of CX516 (1.72-fold Emax at rat receptors) and exceeds the Emax of cyclothiazide (8.86-fold) and S 47445 (7.85-fold), though its EC50 is less potent than LY451395 (EC50 0.37 μM, Emax 14.03-fold) and LY404187 (EC50 3.01 μM, Emax 16.40-fold). S 18986 thus exhibits a distinct efficacy-potency tradeoff: it is a moderate-potency but high-efficacy modulator, whereas CX516 is a low-efficacy modulator and cyclothiazide is a moderate-efficacy modulator [1].
| Evidence Dimension | AMPA receptor current potentiation |
|---|---|
| Target Compound Data | EC50 125.3 μM (rat), 96.6 μM (human); Emax 15.37-fold (rat), 14.51-fold (human) |
| Comparator Or Baseline | CX516: Emax 1.72-fold (rat); Cyclothiazide: EC50 8.83 μM, Emax 8.86-fold; S 47445: EC50 6.54 μM, Emax 7.85-fold; LY451395: EC50 0.37 μM, Emax 14.03-fold; LY404187: EC50 3.01 μM, Emax 16.40-fold |
| Quantified Difference | S 18986 Emax is 8.9× higher than CX516; S 18986 EC50 is 338× less potent than LY451395 but Emax is comparable |
| Conditions | Two-electrode voltage-clamp in Xenopus laevis oocytes injected with rat cortex poly(A+) mRNA or human brain poly(A+) mRNA; 10 μM AMPA as agonist |
Why This Matters
High Emax indicates S 18986 can produce robust functional potentiation even at moderate receptor occupancy, which may translate to sustained cognitive enhancement without the desensitization liabilities of ultra-potent modulators.
- [1] Bretin S, Louis C, Seguin L, Wagner S, Thomas JY, Chapelain S, et al. Pharmacological characterisation of S 47445, a novel positive allosteric modulator of AMPA receptors. PLoS One. 2017 Sep 8;12(9):e0184429. Table 1. View Source
